2,4-Dichloroquinazoline-6-carboxylic acid
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Overview
Description
2,4-Dichloroquinazoline-6-carboxylic acid is an organic compound with the molecular formula C9H4Cl2N2O2 and a molecular weight of 243.05 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 2,4-Dichloroquinazoline-6-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2,4-dichloroaniline with phosgene to form 2,4-dichloroquinazoline, which is then carboxylated to yield the desired product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Chemical Reactions Analysis
2,4-Dichloroquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloroquinazoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dichloroquinazoline-6-carboxylic acid can be compared with other quinazoline derivatives, such as:
2,4-Dichloroquinazoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
6-Chloroquinazoline-2-carboxylic acid: Has a different substitution pattern, which can affect its reactivity and biological activity.
4-Chloroquinazoline-2-carboxylic acid: Another derivative with different substitution, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H4Cl2N2O2 |
---|---|
Molecular Weight |
243.04 g/mol |
IUPAC Name |
2,4-dichloroquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h1-3H,(H,14,15) |
InChI Key |
DUVZUDIVUSUVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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